molecular formula C12H24N2 B13000562 N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B13000562
M. Wt: 196.33 g/mol
InChI Key: UECDAJBNCHQEBU-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of N-Butyl-8-Methyl-8-Azabicyclo[3.2.1]Octan-3-Amine

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine derives from the bicyclo[3.2.1]octane scaffold, a bridged bicyclic system comprising seven carbon atoms and one nitrogen atom. The prefix 8-aza denotes the replacement of a carbon atom at position 8 with nitrogen, while 8-methyl and N-butyl specify substituents on this nitrogen. The 3-amine designation indicates a primary amino group (-NH$$_2$$) at position 3 of the bicyclic framework.

The numbering of the bicyclo[3.2.1]octane system follows IUPAC bridge prioritization rules, where the longest bridge (three carbons) is assigned positions 1–4, the medium bridge (two carbons) positions 4–6, and the shortest bridge (one carbon) positions 6–8. The nitrogen at position 8 adopts a bridgehead configuration, bonded to three carbon atoms (C1, C5, and C7) and two alkyl groups (methyl and butyl). This results in a quaternary ammonium center, though the absence of a specified counterion in the name suggests the compound may exist as a free base under certain conditions.

Table 1: Key Nomenclature and Molecular Data
Property Value Source
IUPAC Name 8-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Molecular Formula C$${12}$$H$${25}$$N$$_2$$
Molecular Weight 197.34 g/mol
CAS Registry Number Not publicly disclosed

Molecular Architecture of the Azabicyclo[3.2.1]Octane Core

The azabicyclo[3.2.1]octane skeleton consists of a seven-membered ring system fused with a five-membered ring, creating two bridgehead atoms (C1 and C5) and a nitrogen atom at position 8. The butyl and methyl substituents on the nitrogen introduce steric bulk, altering electron density at the bridgehead and influencing reactivity.

X-ray crystallographic studies of related tropane derivatives, such as N-Boc-exo-3-aminotropane, reveal that the bicyclic core adopts a chair-like conformation with the nitrogen lone pair oriented axially. In this compound, the N-butyl group likely projects equatorially to minimize steric clash with the methyl group, while the 3-amino group occupies an endo or exo position relative to the larger bridge.

Figure 1: Hypothetical Molecular Structure
       N(CH2CH2CH2CH3)(CH3)  
        / \  
       C1–C5  
      /     \  
     C2     C6  
    /         \  
   C3–NH2     C7  

Stereochemical Considerations in the Tropane Skeleton

The tropane core exhibits inherent chirality due to its non-planar bicyclic structure. Substituents on the nitrogen or at position 3 can adopt endo (directed inward) or exo (directed outward) configurations, significantly impacting molecular interactions. For example, exo-3-aminotropane derivatives demonstrate higher solubility in polar solvents compared to endo isomers, attributed to enhanced hydrogen-bonding capability.

In this compound, the 3-amino group’s stereochemistry remains undefined in available literature. However, synthetic routes for analogous compounds, such as tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, suggest that steric effects from the N-butyl group may favor an exo conformation at position 3.

Comparative Analysis with Related Bicyclic Amines

This compound shares structural motifs with several pharmacologically active amines:

  • 3-Aminotropane (8-Methyl-8-azabicyclo[3.2.1]octan-3-amine) :

    • Lacks the N-butyl group, reducing lipophilicity (logP ≈ 1.2 vs. 3.5 for the butyl derivative).
    • Demonstrates higher metabolic stability in hepatic microsomal assays.
  • Tributylamine :

    • A simple trialkylamine (C$${12}$$H$${27}$$N) with no bicyclic constraints.
    • Serves as a non-polar solvent but lacks the conformational rigidity required for receptor binding.
  • N-(Bis(4-fluorophenyl)methyl)-8-butyl-8-azabicyclo[3.2.1]octan-3-amine :

    • Features a fluorinated aryl group instead of a methyl substituent, enhancing π-stacking interactions.
Table 2: Structural and Physicochemical Comparisons
Compound Molecular Formula logP Key Feature
N-Butyl-8-methyl-8-azabicyclo[...]amine C$${12}$$H$${25}$$N$$_2$$ 3.5* Quaternary N, rigid bicyclic core
3-Aminotropane C$$8$$H$${16}$$N$$_2$$ 1.2 Primary amine, compact structure
Tributylamine C$${12}$$H$${27}$$N 4.1 Flexible trialkylamine

*Estimated via Crippen’s fragmentation method.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C12H24N2/c1-3-4-7-13-10-8-11-5-6-12(9-10)14(11)2/h10-13H,3-9H2,1-2H3

InChI Key

UECDAJBNCHQEBU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CC2CCC(C1)N2C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Properties

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine functions primarily as a monoamine reuptake inhibitor, which is crucial in the treatment of mood disorders such as depression and anxiety. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, neurotransmitters that play vital roles in mood regulation . This mechanism is similar to that of traditional antidepressants but with potentially fewer side effects.

1.2 Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

The compound's ability to modulate neurotransmitter levels makes it a candidate for ADHD treatment. By enhancing dopaminergic and noradrenergic activity in the brain, it may improve attention and reduce hyperactive behaviors .

1.3 Atypical Antipsychotic Development

This compound has shown promise in the development of atypical antipsychotic drugs due to its high affinity for serotonin receptors (specifically 5-HT1A and 5-HT3) and its unique bicyclic structure, which allows for complex pharmacological interactions .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

Study/SourceApplicationFindings
Patent WO2007063071A1AntidepressantDemonstrated effective inhibition of serotonin reuptake; potential for fewer side effects compared to traditional antidepressants .
MSE SuppliesAntipsychoticHigh affinity for serotonin receptors; useful in developing new drug formulations for treating schizophrenia .
SCBT Product InformationADHD treatmentPotential efficacy in improving attention spans and reducing impulsivity through neurotransmitter modulation .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: Bulkier groups (e.g., cyclohexyl or phenylethyl) may alter binding kinetics to receptors like σ or monoamine transporters .
  • Synthetic Accessibility : The methyl group at position 8 simplifies synthesis, as seen in the reduction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C .

Comparison with Other Derivatives

  • 8-Benzyl Derivatives : Synthesized via benzylation of the core scaffold followed by oxime reduction (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, yield: 76%) .
  • Phenylethyl Analog : Achieved by reacting chlorobis(4-fluorophenyl)methane with the base amine under reflux .

Pharmacological and Functional Insights

Anti-Cholinesterase Activity

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine : Demonstrated moderate acetylcholinesterase inhibition (IC₅₀ ~10 µM), attributed to the aromatic benzyl group enhancing π-π interactions .
  • Target Compound : The n-butyl chain may reduce potency compared to benzyl analogs but improve pharmacokinetic properties.

Neuroprotective and Anti-Prion Effects

  • 3α-[Bis(4-fluorophenyl)methoxy]tropanes : Showed prion protein binding (Kd ~50 nM) and reduced prion accumulation in cellular models .
  • 8-Methyl Derivatives : Improved BBB permeability in PAMPA assays, critical for CNS-targeted applications .

Biological Activity

N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores the compound's biological activity, including its mechanisms of action, receptor interactions, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.33 g/mol
IUPAC Name This compound
InChI Key UECDAJBNCHQEBU-UHFFFAOYSA-N

This compound is characterized by its unique bicyclic structure, which is crucial for its interaction with biological targets.

This compound primarily functions as a ligand for various neurotransmitter receptors. Notably, it exhibits high affinity for serotonin receptors (5-HT1A and 5-HT3), which are implicated in mood regulation and anxiety disorders . The interaction with these receptors suggests potential applications in treating psychiatric conditions.

Receptor Affinity

Research indicates that this compound's binding affinity can be influenced by structural modifications. For example, derivatives of azabicyclo[3.2.1]octane have been shown to interact selectively with kappa opioid receptors, indicating a diverse pharmacological profile .

Biological Activity in Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antidepressant Effects : In a study examining the effects of azabicyclo compounds on mood disorders, N-butyl derivatives demonstrated significant antidepressant-like activity in animal models, suggesting their potential utility in treating depression .
  • Neuroprotective Properties : Research has shown that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress, indicating a neuroprotective role that may be beneficial in neurodegenerative diseases .
  • Antinociceptive Activity : Another study highlighted the antinociceptive properties of this compound in pain models, where it exhibited significant pain-relieving effects comparable to conventional analgesics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundReceptor AffinityBiological Activity
This compoundHigh (5-HT1A, 5-HT3)Antidepressant, neuroprotective
8-Methyl-8-azabicyclo[3.2.1]octan-3-aminesModerate (KOR)Analgesic, potential anti-addictive
Endo-tert-butyl 8-aZabicyclo[3.2.1]octan derivativesVariableAntinociceptive, selective opioid activity

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